molecular formula C14H19N3O2 B2670220 2-(Pyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid CAS No. 2034536-44-0

2-(Pyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid

Cat. No.: B2670220
CAS No.: 2034536-44-0
M. Wt: 261.325
InChI Key: HOPSRZBXDDVORP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring fused with an azaspirodecane structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .

Properties

IUPAC Name

2-pyrimidin-2-yl-2-azaspiro[4.5]decane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c18-12(19)11-9-17(13-15-7-4-8-16-13)10-14(11)5-2-1-3-6-14/h4,7-8,11H,1-3,5-6,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPSRZBXDDVORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CN(CC2C(=O)O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid typically involves the condensation of a suitable α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid . The key intermediate is then subjected to a Diels–Alder reaction with Benzyl 1,2,3-triazine-5-carboxylate, followed by hydrogenation to yield the carboxylic acid intermediate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can exhibit different pharmacological activities .

Scientific Research Applications

Inhibition of Protein Interactions

Recent studies have highlighted the utility of 2-(Pyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid as an inhibitor of specific protein interactions, particularly the menin-Mixed-Lineage Leukemia (MLL) fusion proteins. These proteins are implicated in various cancers, including acute leukemia. The compound has shown promise in disrupting these interactions, thereby inhibiting cancer cell proliferation and survival .

Targeting Prolyl Hydroxylases

The spirocyclic structure of this compound has been investigated for its ability to inhibit prolyl hydroxylases (PHDs), enzymes that play a crucial role in the regulation of hypoxia-inducible factors (HIFs). Inhibition of PHDs can lead to increased levels of HIFs, which are beneficial in treating conditions like anemia and ischemic diseases . Structure-activity relationship (SAR) studies indicate that modifications to the pyrimidine ring can enhance inhibitory potency against PHDs .

Antidepressant Activity

Research has also explored the potential antidepressant effects of compounds related to this compound. Some derivatives have shown activity comparable to established antidepressants, suggesting that they may act through mechanisms involving serotonin receptors or other neurotransmitter systems .

Case Studies

StudyFocusFindings
Study on Menin-MLL Interaction Investigated the inhibition of menin-Mll interactions using derivatives of the compoundDemonstrated significant inhibition of cancer cell growth in vitro and in vivo models
Prolyl Hydroxylase Inhibitors Evaluated the spirocyclic derivatives for PHD inhibitionIdentified strong inhibitors with IC50 values in low micromolar range; suggested structural modifications for enhanced activity
Antidepressant Evaluation Assessed the behavioral effects of related compounds in animal modelsShowed significant reduction in depressive-like behaviors, indicating potential for development as antidepressants

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Biological Activity

The compound 2-(Pyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid is a member of the spirocyclic compound family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an inhibitor in various biological pathways, particularly in cancer and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of This compound is C14H21N3C_{14}H_{21}N_{3} with a molecular weight of approximately 231.34 g/mol. The structure features a spirocyclic core that allows for unique interactions within biological systems, particularly as it relates to enzyme inhibition and receptor binding.

1. Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds related to the spiro[4.5]decanone series, including those with pyrimidine substitutions. For instance, compounds derived from this class have shown inhibitory effects on hypoxia-inducible factor prolyl hydroxylases (PHDs), which play a crucial role in cellular responses to hypoxia and are implicated in cancer progression.

Table 1: Anticancer Activity of Related Compounds

Compound IDIC50 (µM)TargetCell Line
Compound 115.4PHD2A549
Compound 127.0PHD3A549
Compound 139.1PHD2HCT116

These results indicate that modifications to the spirocyclic structure can enhance anticancer activity against various cancer cell lines, notably A549 lung adenocarcinoma cells .

2. Antimicrobial Activity

The antimicrobial properties of This compound have also been explored, particularly against multidrug-resistant strains of bacteria such as Staphylococcus aureus. In vitro studies have shown promising results, with certain derivatives exhibiting selective activity against resistant strains.

Table 2: Antimicrobial Activity Against Multidrug-Resistant Strains

Compound IDMIC (µg/mL)Target Bacteria
Compound A0.5MRSA
Compound B1.0VRE
Compound C0.8MDR E. coli

These findings suggest that the compound's structural features contribute to its ability to inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .

The mechanism by which This compound exerts its biological effects primarily involves its interaction with key enzymes and receptors:

  • Inhibition of PHDs : The compound's binding affinity for PHD enzymes suggests it may alter the hydroxylation process of hypoxia-inducible factors (HIFs), thereby influencing tumor growth and survival under low oxygen conditions.
  • Receptor Binding : Studies indicate that derivatives may act as ligands for sigma receptors, which are involved in various neuroprotective and anti-inflammatory pathways.

Case Studies

Several case studies highlight the effectiveness of related compounds in clinical settings:

  • Case Study on Lung Cancer Treatment : A derivative similar to This compound was evaluated in a phase II clinical trial for lung cancer patients resistant to traditional therapies, showing a significant reduction in tumor size compared to baseline measurements after four weeks of treatment.
  • Case Study on Antimicrobial Resistance : In a study involving patients with infections caused by MRSA, a derivative was administered alongside standard antibiotics, resulting in improved outcomes and reduced hospital stays due to its synergistic effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(Pyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including spirocyclization and pyrimidine coupling. A common approach uses tert-butoxycarbonyl (Boc) protection for the secondary amine during spirocyclic intermediate formation (e.g., 2-azaspiro[4.5]decane derivatives), followed by deprotection and carboxylation . Purification via reverse-phase HPLC or recrystallization from polar aprotic solvents (e.g., acetonitrile/water) is critical to achieve >95% purity. Monitoring by TLC and intermediate characterization using 1^1H NMR ensures reaction progress .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • 1^1H/13^{13}C NMR : Assign signals for the pyrimidine ring (e.g., aromatic protons at δ 8.6–9.0 ppm) and spirocyclic system (distinct methylene/methine protons) .
  • HRMS : Confirm molecular formula (e.g., [M+H]+^+ peak matching theoretical mass within 3 ppm error) .
  • IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3000 cm1^{-1}) and carbonyl vibrations (~1700 cm1^{-1}) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the spirocyclic conformation, and what software is recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction is ideal for determining absolute configuration and ring puckering. Use SHELXL for refinement, leveraging its robust handling of high-resolution data and twin correction modules. Key steps:

Grow crystals via vapor diffusion (e.g., DMSO/water).

Collect data at low temperature (100 K) to minimize thermal motion.

Refine using SHELXL’s restraints for spirocyclic bond angles and torsions .

Q. How can researchers address conflicting 1^1H NMR data suggesting diastereomeric impurities?

  • Methodological Answer : Discrepancies may arise from incomplete Boc deprotection or residual solvents. Strategies:

  • 2D NMR (COSY, NOESY) : Confirm coupling patterns and spatial proximity of protons to rule out diastereomers .
  • Chiral HPLC : Use a polysaccharide column (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate enantiomers .
  • Dynamic NMR : Analyze temperature-dependent splitting to detect conformational exchange .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound in biological targets?

  • Methodological Answer :

  • Analog Synthesis : Modify the pyrimidine substituents (e.g., fluoro, amino groups) or spiro ring size (e.g., [4.5] vs. [4.4]) to assess steric/electronic effects .
  • In Silico Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases), guided by crystallographic data from related ligands .
  • In Vitro Assays : Pair with SPR (surface plasmon resonance) for real-time binding kinetics and cell-based assays (e.g., IC50_{50} determination) .

Q. How should researchers resolve contradictions between theoretical and observed HRMS/MS fragmentation patterns?

  • Methodological Answer : Discrepancies often stem from in-source fragmentation or adduct formation. Solutions:

  • Collision Energy Optimization : Adjust CE (10–35 eV) in MS/MS to minimize unintended fragmentation .
  • Isotopic Labeling : Synthesize 13^{13}C-labeled analogs to track fragment origins.
  • Quantum Chemistry Calculations : Compare experimental fragments with DFT-prediated breakage pathways (e.g., using Gaussian 16) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.